An In-depth Technical Guide to Zolpidic Acid: Chemical Structure and Properties
An In-depth Technical Guide to Zolpidic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolpidic acid, a principal metabolite of the widely prescribed hypnotic agent zolpidem, is a critical molecule in understanding the pharmacokinetics and metabolic pathways of its parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of zolpidic acid. Detailed experimental protocols, spectroscopic data, and metabolic pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Zolpidic acid, systematically named 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is a heterocyclic compound featuring an imidazopyridine core. The structure is characterized by a p-tolyl substituent at the 2-position and an acetic acid group at the 3-position of the imidazopyridine ring system.
Table 1: Chemical Identifiers of Zolpidic Acid
| Identifier | Value |
| IUPAC Name | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid[1][2] |
| CAS Number | 189005-44-5[1][3] |
| Molecular Formula | C₁₇H₁₆N₂O₂[1][3] |
| Molecular Weight | 280.32 g/mol [1][2] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O[1][2] |
| InChI | InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)[1] |
| InChIKey | JHGHLTNIQXXXNV-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of zolpidic acid are crucial for its handling, formulation, and biological interactions.
Table 2: Physicochemical Properties of Zolpidic Acid
| Property | Value |
| Physical State | Off-White to Pale Beige Solid |
| Melting Point | 243-245 °C |
| pKa (predicted) | 2.87 ± 0.10 |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)[3] Methanol: Soluble Glacial Acetic Acid: Sparingly soluble Chloroform: Very slightly soluble Water: Practically insoluble |
| XLogP3 | 2.6[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of zolpidic acid.
Mass Spectrometry
The mass spectrum of zolpidic acid shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide valuable structural information.
The fragmentation of zolpidic acid typically involves the loss of the carboxylic acid group and subsequent cleavages of the side chains, while the imidazopyridine ring remains relatively stable.[4]
Infrared (IR) Spectroscopy
Synthesis of Zolpidic Acid
Zolpidic acid is a key intermediate in the synthesis of zolpidem. Several synthetic routes have been developed, often involving the cyclization of an aminopyridine derivative with a substituted α-haloketone, followed by the introduction and hydrolysis of a precursor to the acetic acid side chain.
Experimental Protocol: Synthesis via Friedel-Crafts Reaction
One documented method involves a Friedel-Crafts reaction as an initial step.[7]
Step 1: Synthesis of 4-oxo-4-(4-methylphenyl)-2-butenoic acid
-
In a 1L three-necked flask equipped with a mechanical stirrer, add 9.8 g of maleic anhydride, 9.2 g of toluene, and 200 ml of dichloromethane.[7]
-
Cool the mixture to 0°C in a low-temperature bath.[7]
-
Slowly add 27 g of aluminum trichloride (B1173362) to the reaction flask, maintaining the temperature between 0-10°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for at least 4 hours.[7]
-
Monitor the reaction progress by HPLC.[7]
-
Upon completion, pour the reaction mixture into 500 g of ice water to quench the reaction.[7]
-
Extract the aqueous layer with ethyl acetate.
-
Remove the solvent under reduced pressure and dry the resulting solid.
Step 2: Subsequent steps The resulting butenoic acid derivative undergoes a series of reactions including addition with a hydrohalogen acid, esterification, cyclization, and finally hydrolysis to yield zolpidic acid.[7]
Experimental Workflow
Metabolism of Zolpidem to Zolpidic Acid
Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to inactive metabolites, with zolpidic acid being a major end-product. The biotransformation involves oxidation of the methyl groups on both the phenyl and imidazopyridine rings to their corresponding alcohols, which are then further oxidized to carboxylic acids.[8]
The primary CYP isozymes involved in the metabolism of zolpidem are CYP3A4, CYP1A2, CYP2C9, and CYP2D6.[8][9][10][11] CYP3A4 is considered the rate-limiting and principal enzyme in this metabolic pathway.[8][11]
Metabolic Pathway Diagram
Biological Activity
While primarily known as a metabolite of zolpidem, zolpidic acid itself has been reported to possess antioxidant properties. It has been shown to prevent iron sulfate-induced lipid peroxidation in rat liver and brain homogenates at a concentration of 1 mM.[3]
Conclusion
Zolpidic acid is a molecule of significant interest in the study of zolpidem's pharmacology and toxicology. This guide has provided a detailed summary of its chemical structure, physicochemical properties, synthesis, and metabolic formation. The presented data and protocols are intended to support further research and development in related fields. The availability of robust analytical and synthetic methods is crucial for the accurate quantification and study of this important metabolite.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of zolpidic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Oxidative metabolism of zolpidem by human liver cytochrome P450S - PubMed [pubmed.ncbi.nlm.nih.gov]
